ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the phenoxy group: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with an appropriate alkyl halide.
Introduction of the piperidine ring: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Esterification: The carboxylic acid group is converted to an ester using an alcohol (in this case, ethanol) in the presence of an acid catalyst.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate
- Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrobromide
Uniqueness
Ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4.ClH/c1-4-7-17-8-9-19(20(16-17)24-3)26-15-6-12-22-13-10-18(11-14-22)21(23)25-5-2;/h4,7-9,16,18H,5-6,10-15H2,1-3H3;1H/b7-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUZDQMNTQLPEN-KQGICBIGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=C(C=C(C=C2)C=CC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=C(C=C(C=C2)/C=C/C)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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